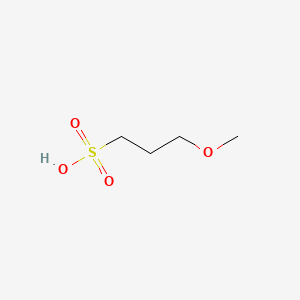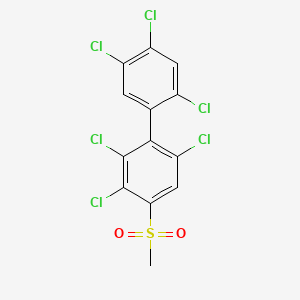
1,1'-Biphényle, 2,2',3,4',5',6-hexachloro-4-(méthylsulfonyl)-
Vue d'ensemble
Description
1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- (1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl) is a synthetic organic compound that is used in a variety of scientific applications. It is a synthetic compound with a molecular weight of 602.85 g/mol and a molecular formula of C17H11Cl6O2S. It is a colorless solid and has a melting point of 170-173°C. It is soluble in chloroform and ethanol and insoluble in water.
Mécanisme D'action
1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has a wide range of mechanisms of action. It is a lipophilic compound that can act as an insecticide by binding to the cell membrane of insects and disrupting the normal functioning of the cells. It can also act as a fungicide by inhibiting the growth of fungi and bacteria. In addition, it has been shown to inhibit the growth of certain plant species.
Biochemical and Physiological Effects
1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has a range of biochemical and physiological effects. It is known to act as an inhibitor of enzymes involved in the breakdown of fatty acids and cholesterol, which can lead to an increase in blood cholesterol levels. It is also known to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body. In addition, it has been shown to have an effect on the endocrine system, as it can interfere with the production of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive and readily available compound, making it ideal for use in a wide range of applications. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not very stable and can be easily degraded by light and heat.
Orientations Futures
1,1'-Biphenyl-2,2',3,4',5',6-Hexachloro-4-Methylsulfonyl has a range of potential future applications. It could be used to develop new insecticides and fungicides that are more effective and less toxic than current products. It could also be used to develop new pharmaceuticals and other fine chemicals. In addition, it could be used as a starting material in the synthesis of more complex organic compounds. Finally, it could be used to develop new materials that have improved properties such as increased solubility, stability, and biodegradability.
Applications De Recherche Scientifique
Sciences de l'environnement : Analyse des polluants organiques persistants (POP)
Ce composé est structurellement lié aux biphényles polychlorés (PCB), qui sont classés comme POP. Il peut être utilisé comme matériau de référence pour l'identification et la quantification des PCB dans les échantillons environnementaux. Sa forte teneur en chlore et sa stabilité en font un candidat idéal pour l'étude de l'impact environnemental à long terme des composés chlorés .
Chimie analytique : Normes de chromatographie
En chimie analytique, en particulier en chromatographie gazeuse et en chromatographie liquide haute performance, ce composé sert de norme pour l'étalonnage des instruments. Sa structure moléculaire unique permet de tester l'efficacité des méthodes chromatographiques pour séparer des mélanges complexes .
Science des matériaux : Ignifugeants
La structure du biphényle hexachloré du composé suggère une utilisation potentielle comme ignifugeant. La recherche sur ses propriétés thermiques pourrait conduire à des applications pour améliorer la résistance au feu des polymères et des textiles .
Toxicologie : Études de toxicité
En raison de sa similitude structurale avec des composés toxiques connus, il peut être utilisé dans des études toxicologiques pour comprendre les effets des biphényles chlorés sur les systèmes biologiques. Ces recherches sont cruciales pour évaluer les risques associés à l'exposition à des contaminants environnementaux similaires .
Recherche pharmaceutique : Analogues de métabolites
Le groupe méthylsulfonyle du composé présente un intérêt pour la recherche pharmaceutique. Il peut être utilisé pour synthétiser des analogues de métabolites, ce qui aide à l'étude du métabolisme des médicaments et au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .
Génie chimique : Optimisation des procédés
En génie chimique, ce composé peut être utilisé pour optimiser les procédés impliquant des réactions de chloration. Sa structure complexe représente un défi pour l'étude de l'ingénierie des réactions, de la catalyse et du contrôle des procédés .
Synthèse organique : Intermédiaire de synthèse
Le composé peut servir d'intermédiaire dans la synthèse de molécules organiques plus complexes. Sa réactivité dans différentes conditions peut être étudiée pour développer de nouvelles voies de synthèse de composés organiques .
Biochimie : Études d'inhibition enzymatique
La recherche sur les interactions biochimiques de ce composé pourrait conduire à des éclaircissements sur les mécanismes d'inhibition enzymatique. Ceci est particulièrement pertinent pour les enzymes qui interagissent avec les composés aromatiques chlorés, ce qui pourrait avoir des implications pour la compréhension des voies métaboliques et la conception d'inhibiteurs .
Propriétés
IUPAC Name |
1,3,4-trichloro-5-methylsulfonyl-2-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)11(13(19)12(10)18)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUWQDQUNCYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151527 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116806-76-9 | |
| Record name | 4-(Methylsulfonyl)-PCB 149 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116806-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116806769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



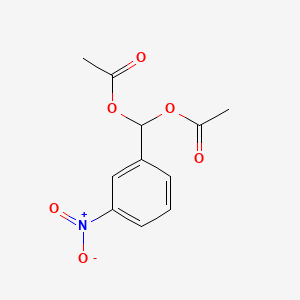
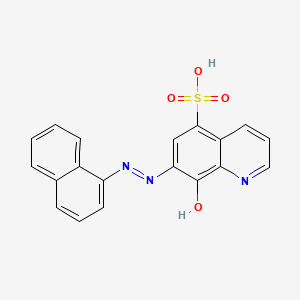



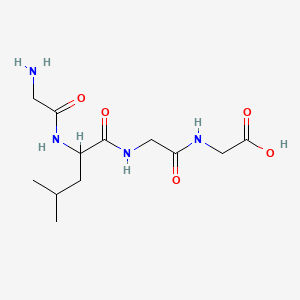

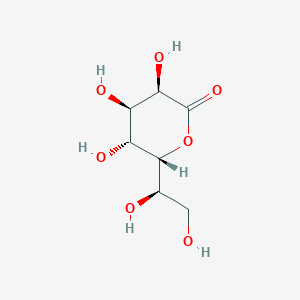


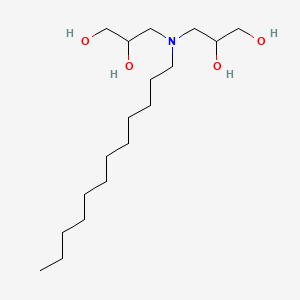
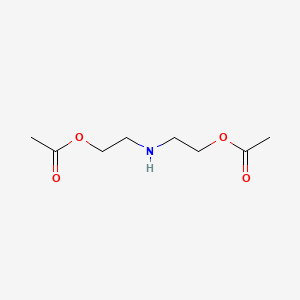
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)
